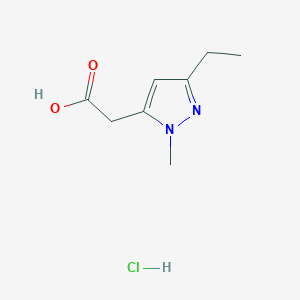![molecular formula C21H22N2O2S B2558621 2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide CAS No. 922480-15-7](/img/structure/B2558621.png)
2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide" belongs to a class of bioactive molecules that have been the subject of research due to their potential therapeutic applications. These molecules often contain a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen, and an acetamide group, which is a functional group derived from acetic acid. The ethoxy and ethylphenyl substituents on the phenyl rings suggest potential modifications to enhance the compound's biological activity or pharmacokinetic properties.
Synthesis Analysis
The synthesis of related thiazole-containing acetamides typically involves the cyclization of carboxylic acid derivatives with various reagents. For instance, the synthesis of 1,3,4-thiadiazole derivatives from 2-(4-formyl-2-methoxyphenoxy) acetic acid involves cyclization with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, the synthesis of N-(4-aryl-1,3-thiazol-2-yl)acetamides may involve the reaction of aryl groups with thiazole derivatives . Although the exact synthesis of "2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide" is not detailed in the provided papers, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of thiazole-containing acetamides is characterized by the presence of a thiazole ring and an acetamide group. The thiazole ring is known for its stability and ability to participate in hydrogen bonding, which can be crucial for the biological activity of the compound. The substituents on the phenyl rings can influence the electronic distribution and steric hindrance, which in turn can affect the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Thiazole-containing acetamides can undergo various chemical reactions, including cyclization and substitution, which can be utilized to generate a diverse array of derivatives with potential biological activities. For example, the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate can lead to the formation of cyanoacetamide derivatives, which can then be used to synthesize heterocyclic compounds with different rings such as thiophene, thiazole, and pyrazole . These reactions are often regioselective and can be influenced by the nature of the substituents on the thiazole ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole-containing acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect these properties. For instance, the introduction of an ethoxy group may increase the solubility in organic solvents, while the presence of an acetamide group can enhance hydrogen bonding with solvents or biological molecules . These properties are important for the compound's bioavailability and its potential as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Advanced Oxidation Processes for Environmental Remediation
Acetamide derivatives, as part of the broader category of acetaminophen by-products, have been studied for their environmental impact and the efficiency of advanced oxidation processes (AOPs) in their treatment. AOPs are recognized for their potential to degrade recalcitrant compounds in aqueous media, leading to various kinetics, mechanisms, and by-products. The environmental persistence and potential toxicity of these by-products underscore the importance of effective degradation methods like AOPs, which might be relevant for managing compounds similar to the target molecule (Qutob et al., 2022).
Pharmacological and Toxicological Evaluations
Studies on acetamide derivatives often focus on their pharmacological efficacy and potential toxicological effects. For instance, the evaluation of thiophene analogues of known carcinogens indicates the importance of understanding the biological activity and potential health risks associated with novel acetamide derivatives. Such assessments are crucial for identifying therapeutic potentials or hazards posed by new chemical entities (Ashby et al., 1978).
Environmental Impact and Removal Strategies
The presence of acetamide derivatives in the environment, especially water bodies, poses challenges for water quality and ecosystem health. Reviews on the environmental monitoring and removal strategies of organic pollutants, including acetamide derivatives, highlight the need for efficient detection and treatment methods to mitigate their impact. This area of research is crucial for developing technologies and approaches to prevent environmental contamination and ensure the safety of water resources (Vo et al., 2019).
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-3-15-5-9-17(10-6-15)19-14-26-21(22-19)23-20(24)13-16-7-11-18(12-8-16)25-4-2/h5-12,14H,3-4,13H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOKGNSIWYUWAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2558541.png)

![5-[2-(2-Chlorophenyl)ethenesulfonamido]-2-methylbenzoic acid](/img/structure/B2558544.png)
![1-Azatricyclo[3.3.1.1,3,7]decane-4-carboxylic acid hydrochloride](/img/structure/B2558545.png)



![6-(1,1,2-Trimethyl-1,2-dihydro-3H-benzo[e]indol-3-yl)hexanoic acid hydrobromide](/img/structure/B2558550.png)
![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide](/img/structure/B2558551.png)


![4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-N-(4-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2558556.png)
